molecular formula C6H4ClNaO2S B7723726 sodium;4-chlorobenzenesulfinate

sodium;4-chlorobenzenesulfinate

Cat. No.: B7723726
M. Wt: 198.60 g/mol
InChI Key: JFXAUUFCZJYLJF-UHFFFAOYSA-M
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Description

Sodium 4-chlorobenzenesulfinate is an important chemical compound with the molecular formula C6H4ClNaO2S. It is widely used as an intermediate in various chemical reactions and industrial processes. This compound is known for its versatility and effectiveness in different applications, making it a valuable substance in the fields of chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 4-chlorobenzenesulfinate can be synthesized through several methods. One common approach involves the reduction of sulfonyl chlorides using reducing agents such as zinc powder or sodium sulfite. Another method includes the reaction of sulfur dioxide with aromatic hydrocarbons in the presence of catalysts like aluminum chloride .

Industrial Production Methods: In industrial settings, sodium 4-chlorobenzenesulfinate is typically produced by the chlorosulfonation of aromatic compounds followed by reduction. This process often involves the use of excess chlorosulfonic acid, which is then reduced using appropriate reducing agents. The resulting product is then purified to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: Sodium 4-chlorobenzenesulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sodium 4-chlorobenzenesulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 4-chlorobenzenesulfinate involves its ability to participate in various chemical reactions due to its functional groups. The sulfinic acid group can undergo oxidation and reduction, while the chlorine atom can be substituted by other functional groups. These properties make it a versatile compound in different chemical processes .

Comparison with Similar Compounds

  • Sodium benzenesulfinate
  • Sodium toluenesulfinate
  • Sodium methanesulfinate

Comparison: Sodium 4-chlorobenzenesulfinate is unique due to the presence of the chlorine atom, which imparts distinct reactivity compared to other sulfinates. This chlorine atom allows for specific substitution reactions that are not possible with other sulfinates. Additionally, the compound’s ability to undergo oxidation and reduction makes it a valuable intermediate in various chemical processes .

Properties

IUPAC Name

sodium;4-chlorobenzenesulfinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClO2S.Na/c7-5-1-3-6(4-2-5)10(8)9;/h1-4H,(H,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFXAUUFCZJYLJF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)[O-])Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1S(=O)[O-])Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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